1-Methyl-1H-pyrrolo[3,2-c]pyridin-4-amine hydrochloride is a heterocyclic compound characterized by a pyrrolopyridine structure. This compound features a methyl group at the 1-position of the pyrrole ring and an amino group at the 4-position of the pyridine moiety. Its molecular formula is , and it is often utilized in pharmaceutical research due to its potential biological activities.
The reactivity of 1-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine hydrochloride can be attributed to its functional groups. The amino group can participate in nucleophilic substitution reactions, while the pyridine nitrogen can act as a base. These characteristics make it suitable for various organic synthesis reactions, including:
Research indicates that compounds related to 1-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine hydrochloride exhibit significant biological activity, particularly as inhibitors of fibroblast growth factor receptors (FGFRs). These receptors are implicated in various cancers, making this compound a candidate for anti-cancer therapies. In vitro studies have shown that derivatives can inhibit cancer cell proliferation and induce apoptosis in breast cancer models .
The synthesis of 1-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine hydrochloride typically involves multi-step organic reactions. Common methods include:
These methods allow for the efficient production of the compound while maintaining high purity levels.
1-Methyl-1H-pyrrolo[3,2-c]pyridin-4-amine hydrochloride has several applications, primarily in medicinal chemistry:
Interaction studies have revealed that 1-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine hydrochloride interacts with specific proteins involved in cellular signaling pathways. These interactions are crucial for understanding its mechanism of action as an FGFR inhibitor. Studies typically involve:
Several compounds share structural similarities with 1-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine hydrochloride. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| 4-Amino-1H-pyrrolo[2,3-b]pyridine | 74420-00-1 | 0.87 | Contains an amino group directly on the pyrrole ring |
| 1H-Pyrrolo[2,3-b]pyridin-4-amine hydrochloride | 1134307-94-0 | 0.85 | Lacks a methyl group at the 1-position |
| 1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine | 869335-48-8 | 0.83 | Similar methyl substitution but different ring structure |
| (1H-Pyrrolo[2,3-b]pyridin-5-yl)methanamine | 267876-25-5 | 0.81 | Different substitution pattern on the pyridine ring |
These compounds highlight the unique structural features of 1-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine hydrochloride while also demonstrating its potential as a lead compound in drug development efforts targeting FGFR-related pathways.